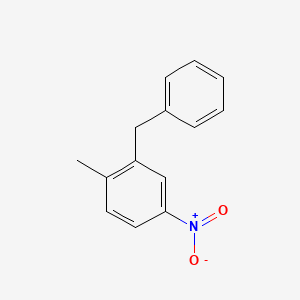![molecular formula C20H24N2O3 B5856899 N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5856899.png)
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as EPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to selectively block the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Mécanisme D'action
EPPB selectively binds to the bromodomain of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which prevents the protein from interacting with its target genes. N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By blocking the activity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, EPPB can alter the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, EPPB has been shown to inhibit the expression of genes that are involved in cell proliferation and survival. EPPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In macrophages, EPPB has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPPB is its selectivity for N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which makes it a valuable tool for investigating the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in biological processes. EPPB has also been shown to have good pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using EPPB in lab experiments. EPPB has been shown to have low solubility in water, which can make it difficult to use in certain assays. Additionally, EPPB has been shown to have some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on EPPB. One area of interest is the development of EPPB as a cancer therapy. Several studies have shown that EPPB can inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer drug. Another area of interest is the investigation of the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in other biological processes, such as neurodegeneration and viral infections. Finally, there is a need for the development of more selective inhibitors of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide, which can help to elucidate the specific functions of this protein in different biological processes.
Méthodes De Synthèse
The synthesis of EPPB involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-ethylphenol with 2-bromoacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then coupled with 4-aminophenylbutyric acid to form EPPB. The synthesis of EPPB has been reported in several scientific papers, and the compound has been synthesized using different methods with varying yields.
Applications De Recherche Scientifique
EPPB has been shown to have potential applications in several areas of scientific research. One of the main areas of interest is cancer research, where N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide has been identified as a potential target for cancer therapy. EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide. EPPB has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. Additionally, EPPB has been used in studies to investigate the role of N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in various biological processes, such as cell differentiation and development.
Propriétés
IUPAC Name |
N-[4-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-5-19(23)21-16-8-10-17(11-9-16)22-20(24)14-25-18-12-6-15(4-2)7-13-18/h6-13H,3-5,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGHMKTUKKFSOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5856832.png)
![1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5856839.png)
![3-[(2-chloro-5-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5856857.png)
![2-isopropyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5856877.png)
![4-[3-(2-methoxyphenyl)-2-propen-1-yl]thiomorpholine](/img/structure/B5856883.png)

![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5856895.png)
![1,4-dioxaspiro[4.5]decane-7,8,9-trione 7,9-dioxime](/img/structure/B5856898.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5856906.png)
![N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine](/img/structure/B5856915.png)
![ethyl 2-[(trichloroacetyl)amino]benzoate](/img/structure/B5856924.png)
![3-phenyl-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5856927.png)